5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride
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Overview
Description
5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a pentanol chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole ring.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction or by direct amination of the benzimidazole ring.
Attachment of the Pentanol Chain: The pentanol chain can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable alkyl halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzimidazole ring can undergo various substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagent used
Scientific Research Applications
5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.
Uniqueness
5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride is unique due to its specific combination of the benzimidazole ring with a pentanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12;/h5-8,16H,2-4,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAUCQGAYQRHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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